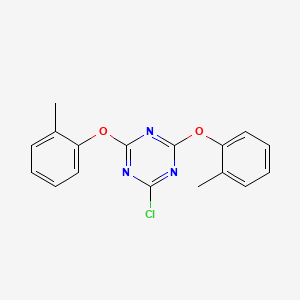![molecular formula C15H24O2 B14506799 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one CAS No. 62858-17-7](/img/structure/B14506799.png)
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with a 3,3-dimethylcyclopentyl group and a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary based on the context of its application.
類似化合物との比較
Similar Compounds
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one: shares similarities with other furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications where these properties are advantageous.
特性
CAS番号 |
62858-17-7 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
4-[2-(3,3-dimethylcyclopentyl)propyl]-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C15H24O2/c1-10(12-5-6-15(3,4)8-12)7-13-11(2)9-17-14(13)16/h10,12H,5-9H2,1-4H3 |
InChIキー |
YBTQUKSGEYIUJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC1)CC(C)C2CCC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
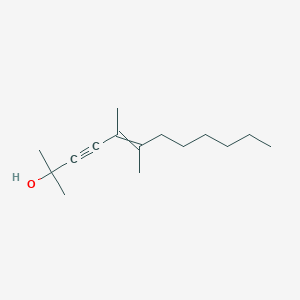
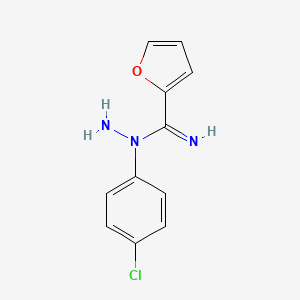
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
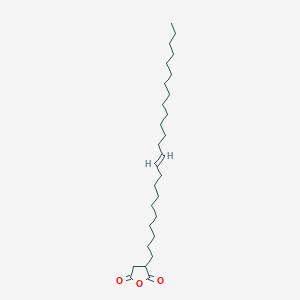
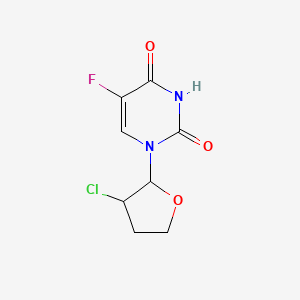
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
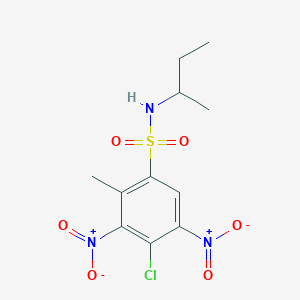
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
